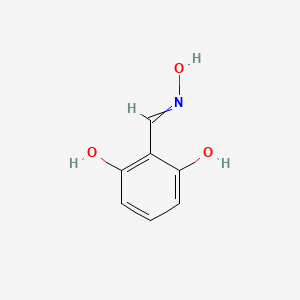
4-(Bromomethyl)-2-fluoro-6-methoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-2-fluoro-6-methoxybenzonitrile is an organic compound that features a benzene ring substituted with a bromomethyl group, a fluorine atom, a methoxy group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-fluoro-6-methoxybenzonitrile typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 2-fluoro-6-methoxybenzonitrile, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in a solvent such as chlorobenzene under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the bromination reaction can be conducted in a pipeline reactor where the reactants are mixed and reacted under controlled temperature and illumination .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-fluoro-6-methoxybenzonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Formation of substituted derivatives such as azides or thiocyanates.
Oxidation: Formation of 4-(Carboxymethyl)-2-fluoro-6-methoxybenzonitrile.
Reduction: Formation of 4-(Bromomethyl)-2-fluoro-6-methoxybenzylamine.
Scientific Research Applications
4-(Bromomethyl)-2-fluoro-6-methoxybenzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of functionalized materials for electronic or photonic applications.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-fluoro-6-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The bromomethyl group can undergo nucleophilic substitution, allowing the compound to be modified to interact with specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzonitrile: Lacks the fluorine and methoxy groups, making it less versatile in certain synthetic applications.
2-Fluoro-6-methoxybenzonitrile: Lacks the bromomethyl group, limiting its reactivity in nucleophilic substitution reactions.
4-(Bromomethyl)-2-fluorobenzonitrile: Lacks the methoxy group, which can influence its electronic properties and reactivity.
Uniqueness
4-(Bromomethyl)-2-fluoro-6-methoxybenzonitrile is unique due to the combination of substituents on the benzene ring, which provides a balance of electronic effects and reactivity
Properties
Molecular Formula |
C9H7BrFNO |
|---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
4-(bromomethyl)-2-fluoro-6-methoxybenzonitrile |
InChI |
InChI=1S/C9H7BrFNO/c1-13-9-3-6(4-10)2-8(11)7(9)5-12/h2-3H,4H2,1H3 |
InChI Key |
FTTQXOHVCMASAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CBr)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-phenoxy]acetic acid](/img/structure/B13918933.png)
![4-Chloro-2-(methylthio)-1,5,6,7-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B13918948.png)
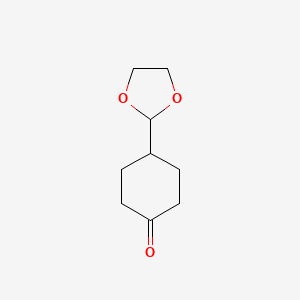
![disodium [5-(4-Amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methyl dihydrogen phosphate](/img/structure/B13918957.png)
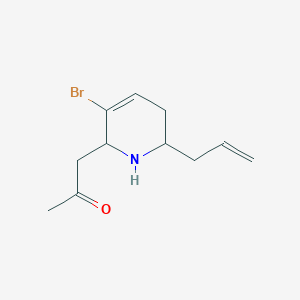
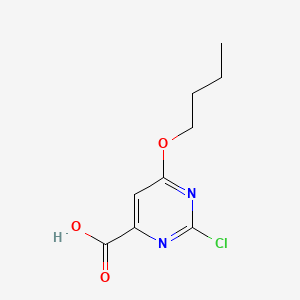
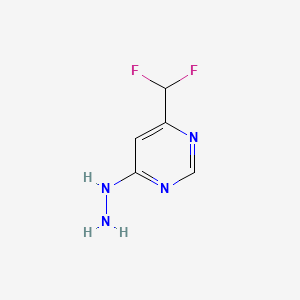

![5-Bromobenzo[D]isothiazole-7-carboxylic acid](/img/structure/B13918993.png)

